molecular formula C12H17NO2 B1370510 1-(4-Methoxybenzyl)pyrrolidin-3-ol

1-(4-Methoxybenzyl)pyrrolidin-3-ol

Cat. No.: B1370510
M. Wt: 207.27 g/mol
InChI Key: FVNIYVNCXKSWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine (B122466) Ring System as a Fundamental Scaffold in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in organic chemistry. tandfonline.com This ring system serves as a core scaffold in a multitude of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. wikipedia.org Its prevalence extends to the pharmaceutical industry, where the pyrrolidine framework is a key component in numerous FDA-approved drugs. lifechemicals.com The structural properties of the pyrrolidine ring, including its stereochemical complexity and its ability to participate in a wide range of chemical transformations, make it an invaluable building block for synthetic chemists. osaka-u.ac.jpacs.org The development of novel methods for the synthesis and functionalization of the pyrrolidine skeleton is an ongoing and highly active area of research, driven by the constant demand for new molecules in medicine and materials science. osaka-u.ac.jporganic-chemistry.org

Academic Importance of Substituted Pyrrolidines in Heterocyclic Chemistry

Substituted pyrrolidines are a class of compounds that have garnered significant attention from the academic community due to their diverse and often potent biological activities. tandfonline.comresearchgate.net The introduction of various substituents at different positions on the pyrrolidine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. acs.org This has led to the development of extensive libraries of substituted pyrrolidines for high-throughput screening in drug discovery programs. lifechemicals.com

Research in this area has demonstrated that substituted pyrrolidines can exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. tandfonline.comnih.gov Furthermore, chiral substituted pyrrolidines are of paramount importance as organocatalysts, capable of promoting a variety of asymmetric transformations with high efficiency and enantioselectivity. mdpi.com The academic pursuit of new synthetic routes to enantiomerically pure substituted pyrrolidines is therefore a critical endeavor, enabling the exploration of their full potential in both medicinal chemistry and asymmetric catalysis. nih.gov

Positioning of 1-(4-Methoxybenzyl)pyrrolidin-3-ol within Current Research Paradigms

The specific compound, this compound, is a substituted pyrrolidine that embodies several key features of interest in modern organic chemistry. It combines the chiral pyrrolidin-3-ol core, a valuable synthon, with an N-(4-methoxybenzyl) group. The pyrrolidin-3-ol moiety is a common structural element in biologically active compounds and serves as a versatile precursor for further chemical modifications. The synthesis of related 3-pyrrolidinol (B147423) derivatives is an area of active investigation, often employing strategies such as the "borrowing hydrogen" methodology with starting materials like 1,2,4-butanetriol (B146131) and various primary amines. researchgate.net

The 4-methoxybenzyl (PMB) group, in addition to potentially influencing the biological activity of the molecule, is a widely used protecting group for amines in multi-step organic synthesis. Its stability under a range of reaction conditions and its susceptibility to cleavage under specific oxidative or acidic conditions make it a valuable tool for chemists. While extensive research focusing exclusively on this compound is not widely documented, its structure places it firmly within the research paradigm of developing new synthetic methods for functionalized N-heterocycles and as a potential building block for more complex molecular architectures.

Overview of Research Objectives and Potential Contributions to Synthetic Methodology

The study of this compound and related compounds is driven by several research objectives. A primary goal is the development of novel, efficient, and stereoselective synthetic routes to this and other substituted pyrrolidinols. Such methodologies could contribute significantly to the toolkit of synthetic organic chemists, providing access to a wider range of chiral building blocks.

Furthermore, this compound itself can be viewed as a platform for further synthetic exploration. The hydroxyl group at the 3-position and the potential for de-benzylation of the nitrogen atom offer two distinct points for diversification, allowing for the generation of a library of new pyrrolidine derivatives. Research in this area could lead to the discovery of new compounds with interesting biological properties or novel applications in organocatalysis. The development of synthetic strategies that allow for the controlled manipulation of the stereochemistry at the C3 position is also a significant research objective, as the chirality of this center is often crucial for biological activity.

The following tables present representative examples of synthetic methodologies for creating substituted pyrrolidines, which provide context for the potential synthesis of this compound.

Table 1: Representative Synthetic Routes to Substituted Pyrrolidines

Starting MaterialsReagents and ConditionsProductReference
Diketones and AnilinesIridium Catalyst, Transfer HydrogenationN-Aryl-Substituted Pyrrolidines nih.gov
1,2,4-Butanetriol and BenzylamineIridium Catalyst, Borrowing Hydrogen Methodology3-Pyrrolidinols researchgate.net
Donor-Acceptor Cyclopropanes and AnilinesNickel Perchlorate, Acetic Acid1,5-Substituted Pyrrolidin-2-ones nih.gov
Aromatic Aldehydes, Aniline, and Ethyl 2,4-dioxovalerateGlacial Acetic Acid1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one beilstein-journals.org

Table 2: Examples of Biologically Active Substituted Pyrrolidines

Compound ClassBiological ActivityReference
Pyrrolidine-2,5-dionesAnticonvulsant nih.gov
4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-onesAntibacterial, Antioxidant researchgate.net
4-Benzylpyrrolidine-3-carboxylic acid derivativesPPARα and PPARγ agonists nih.gov
1,4-Dideoxy-1,4-imino-l-arabinitolα-Glycosidase inhibitor nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5,11,14H,6-9H2,1H3

InChI Key

FVNIYVNCXKSWBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)O

Origin of Product

United States

Chemical Derivatization and Functionalization of 1 4 Methoxybenzyl Pyrrolidin 3 Ol

Chemical Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The tertiary nitrogen atom in 1-(4-Methoxybenzyl)pyrrolidin-3-ol is protected by a 4-methoxybenzyl (PMB) group. The PMB group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild protocols. The primary modification at this position is the removal of the PMB group to liberate the secondary amine, which can then be subjected to further functionalization.

Key deprotection strategies include:

Oxidative Cleavage : The electron-rich nature of the 4-methoxybenzyl group makes it highly susceptible to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation. researchgate.netnih.govtotal-synthesis.com The reaction with DDQ proceeds via a single electron transfer (SET) mechanism, favored by the stabilizing effect of the methoxy (B1213986) group on the intermediate radical cation. total-synthesis.com These methods are often chemoselective, leaving other protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers intact. researchgate.netnih.gov

Acidic Cleavage : Strong acids like neat trifluoroacetic acid (TFA) can cleave the PMB group, generating the 4-methoxybenzyl cation. nih.govclockss.org To prevent this cation from reacting with other nucleophilic sites in the molecule, a scavenger such as anisole is often added. nih.gov This method is particularly useful when oxidative conditions are not compatible with other functional groups present in the molecule.

Once deprotected, the resulting pyrrolidin-3-ol can undergo a variety of reactions at the nitrogen atom, including N-alkylation, N-acylation, and sulfonylation to introduce a wide array of substituents. orgsyn.org

Reaction TypeReagents and ConditionsProduct DescriptionNotes
N-PMB Deprotection (Oxidative)DDQ, CH₂Cl₂/H₂O, rtPyrrolidin-3-olHighly chemoselective; PMB is cleaved much faster than a standard benzyl group. nih.govtotal-synthesis.com
N-PMB Deprotection (Oxidative)CAN, CH₃CN/H₂O, 0 °C to rtPyrrolidin-3-olAnother common oxidative method, often used when DDQ is ineffective. researchgate.netresearchgate.net
N-PMB Deprotection (Acidic)TFA, CH₂Cl₂ (anisole scavenger), 0 °C to rtPyrrolidin-3-ol TFA saltEffective but less chemoselective than oxidative methods; may cleave other acid-labile groups. nih.govclockss.org

Transformations Involving the Secondary Alcohol Functionality

The secondary hydroxyl group at the C3 position of the pyrrolidine ring is a key site for functionalization. Standard alcohol chemistry can be applied to introduce new functional groups and modify the molecule's properties.

Oxidation to Ketone : The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methoxybenzyl)pyrrolidin-3-one. This transformation opens up further avenues for derivatization via ketone chemistry. A wide range of modern oxidation reagents can be employed, such as Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride/DMSO), and TEMPO-based systems. mdpi.comorganic-chemistry.orgorganic-chemistry.org The choice of oxidant is crucial to avoid side reactions, particularly oxidation of the electron-rich PMB group. For instance, a Dess-Martin oxidation was used to convert a similar N-protected 3-hydroxypyrrolidine to the ketone, which was then reduced to epimerize the alcohol center. mdpi.com

Esterification : The alcohol can be readily converted to a variety of esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under coupling conditions (e.g., DCC/DMAP). This modification is often used to introduce biologically relevant moieties or to alter the lipophilicity of the parent compound.

Etherification : Formation of ethers via Williamson ether synthesis (reaction with an alkyl halide in the presence of a base like NaH) provides another route for structural diversification.

Reaction TypeReagents and ConditionsProductNotes
OxidationDess-Martin Periodinane, CH₂Cl₂1-(4-Methoxybenzyl)pyrrolidin-3-oneMild conditions suitable for sensitive substrates. mdpi.com
OxidationTEMPO, NaOCl, KBr, CH₂Cl₂/H₂O1-(4-Methoxybenzyl)pyrrolidin-3-oneCatalytic method often providing high yields under mild conditions. organic-chemistry.org
EsterificationAcyl chloride, Pyridine or Et₃N, CH₂Cl₂3-Acyloxypyrrolidine derivativeStandard procedure for forming esters from alcohols.
EtherificationAlkyl halide, NaH, THF3-Alkoxypyrrolidine derivativeClassic Williamson ether synthesis for creating C-O bonds.

Functionalization of the Pyrrolidine Ring System

Beyond the nitrogen and oxygen atoms, the carbon framework of the pyrrolidine ring can also be functionalized.

α-C-H Functionalization : The methylene (B1212753) groups alpha to the nitrogen atom (C2 and C5 positions) are susceptible to functionalization. Redox-neutral methods have been developed that allow for the direct arylation of these positions. nih.govrsc.org These reactions typically proceed through the formation of an intermediate iminium ion, which is then attacked by a nucleophile. This provides a powerful, one-step method to synthesize α-aryl-substituted pyrrolidines from the parent ring system. nih.gov

Functionalization via the Ketone : If the C3 alcohol is oxidized to a ketone, the adjacent α-carbons (C2 and C4) become activated. msu.edulibretexts.org The resulting 1-(4-methoxybenzyl)pyrrolidin-3-one can undergo enolate formation, enabling a range of classical α-carbon reactions. For example, deprotonation with a suitable base like lithium diisopropylamide (LDA) would generate an enolate that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes), leading to functionalization at the C2 or C4 position. sketchy.com

Derivatization of the 4-Methoxybenzyl Moiety for Structural Diversification

The aromatic ring of the PMB group offers another site for modification. The electron-donating methoxy group is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is occupied by the benzyl-nitrogen bond, substitutions occur exclusively at the ortho positions (C3' and C5').

Typical electrophilic aromatic substitution reactions that can be performed include:

Nitration : Using reagents like nitric acid in sulfuric acid.

Halogenation : Using reagents such as N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Acylation/Alkylation : Using an acyl/alkyl halide with a Lewis acid catalyst.

These modifications allow for the introduction of a wide range of substituents onto the aromatic ring, which can significantly alter the electronic and steric properties of the entire molecule. Care must be taken to choose reaction conditions that are compatible with the pyrrolidinol core.

Regioselective and Chemoselective Synthetic Strategies for Analogues

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations when synthesizing analogues. The differing reactivity of the functional groups allows for selective transformations.

Chemoselective N-Deprotection : The oxidative cleavage of the N-PMB group with DDQ or CAN is a prime example of a chemoselective reaction. researchgate.nettotal-synthesis.com These reagents selectively target the electron-rich PMB ether in the presence of other groups like simple benzyl ethers, silyl ethers, and esters, making it an orthogonal protecting group. total-synthesis.com

Chemoselective Alcohol Oxidation : Mild oxidation of the C3-hydroxyl group can be achieved without affecting the N-PMB group. For instance, TEMPO-catalyzed oxidations are known for their high chemoselectivity for alcohols. researchgate.netorganic-chemistry.org Conversely, a nitroxyl radical catalyst system has been developed for the chemoselective oxidation of PMB ethers in the presence of other alcohols, demonstrating that selectivity can be tuned by the choice of reagent. organic-chemistry.orgnih.gov

Regioselective Ring Functionalization : As discussed, functionalization of the pyrrolidine ring can be directed to either the α-positions (C2/C5) via iminium ion chemistry or the C4 position via enolate chemistry after oxidation of the C3 alcohol. This regiocontrol allows for the precise placement of substituents on the heterocyclic core.

By carefully selecting reagents and reaction conditions, chemists can selectively manipulate each functional site on the this compound scaffold, providing a controlled and versatile approach to the synthesis of complex and diverse molecular architectures.

Applications of 1 4 Methoxybenzyl Pyrrolidin 3 Ol As a Synthetic Intermediate and Precursor

Building Block for Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and synthetic drugs. kit.edu The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a core component of many biologically active compounds. sigmaaldrich.com 1-(4-Methoxybenzyl)pyrrolidin-3-ol serves as a crucial starting material for the synthesis of more complex heterocyclic systems. Its inherent chirality and functional groups allow for stereoselective transformations, leading to the construction of elaborate molecular architectures.

The 4-methoxybenzyl (PMB) group on the nitrogen atom acts as a stable protecting group that can be selectively removed under specific conditions, revealing the secondary amine for further functionalization. This strategic protection allows chemists to perform various reactions on other parts of the molecule without affecting the pyrrolidine nitrogen. The hydroxyl group at the 3-position provides a handle for introducing additional complexity through oxidation, substitution, or conversion to other functional groups.

Precursor in the Synthesis of Chiral Scaffolds and Stereodefined Molecules

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as different stereoisomers of a drug can exhibit vastly different pharmacological activities. Chiral pyrrolidines are essential components in the synthesis of many such drugs. sigmaaldrich.com this compound, being a chiral molecule itself, is an excellent precursor for the synthesis of a variety of chiral scaffolds.

Its defined stereochemistry at the C-3 position can be transferred to new stereocenters created during a synthetic sequence. This process, known as stereochemical relay, is a powerful tool in asymmetric synthesis. Researchers have utilized this compound to build complex molecules with multiple stereocenters, ensuring the final product has the desired three-dimensional arrangement.

Intermediate for the Preparation of Polyhydroxylated Alkaloid Analogues

Polyhydroxylated alkaloids are a class of natural products characterized by a nitrogen-containing ring adorned with multiple hydroxyl groups. Many of these compounds exhibit potent biological activities, including glycosidase inhibition, which has implications for the treatment of diabetes, viral infections, and cancer.

This compound provides a key fragment for the synthesis of analogues of these important natural products. The existing hydroxyl group and the pyrrolidine ring serve as a foundation upon which additional hydroxyl groups can be stereoselectively installed. The synthesis of these analogues allows for the exploration of structure-activity relationships, leading to the development of new therapeutic agents with improved efficacy and selectivity.

Contributions to the Synthesis of Iminosugar Derivatives

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural modification often leads to potent inhibition of carbohydrate-processing enzymes. nih.gov this compound is a valuable precursor for the synthesis of pyrrolidine-based iminosugar derivatives.

The synthesis of these derivatives often involves the manipulation of the hydroxyl group and subsequent modifications to the pyrrolidine ring. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo various reactions to introduce new substituents. The PMB-protected nitrogen allows for controlled reactions elsewhere in the molecule before its eventual removal to yield the final iminosugar. The exploration of multivalent iminosugars, where multiple iminosugar units are linked together, has also utilized pyrrolidine scaffolds derived from precursors like this compound. nih.gov

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The pyrrolidine ring is a common scaffold used in the design of peptidomimetics, often replacing a portion of the peptide backbone or a specific amino acid side chain.

This compound can be incorporated into peptidomimetic structures to introduce conformational constraints and specific functionalities. The hydroxyl group can be used as an attachment point for other molecular fragments or can be modified to interact with biological targets. The chiral nature of the pyrrolidine ring is crucial for mimicking the well-defined three-dimensional structure of natural peptides.

Spectroscopic and Structural Elucidation Studies of 1 4 Methoxybenzyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would be essential for identifying the chemical environment of all protons within the 1-(4-Methoxybenzyl)pyrrolidin-3-ol molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the methoxybenzyl group, the benzylic methylene (B1212753) protons, the protons on the pyrrolidine (B122466) ring, the methoxy (B1213986) group protons, and the hydroxyl proton. Key features to anticipate would include the chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons, and the integration values corresponding to the number of protons for each signal. For example, the aromatic protons would likely appear as two doublets in the aromatic region of the spectrum (approximately 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group would present as a sharp singlet around 3.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (2H)~7.25d
Aromatic (2H)~6.85d
CH (pyrrolidine)~4.30m
OCH₃~3.80s
CH₂ (benzyl)~3.60s
CH₂ (pyrrolidine)~2.80 - 3.00m
CH₂ (pyrrolidine)~2.60 - 2.80m
CH₂ (pyrrolidine)~1.80 - 2.20m
OHVariables (broad)

Note: This table is based on predicted values from standard chemical shift ranges and data from similar compounds. Actual experimental data is not currently available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon count and gives insight into the electronic environment of each carbon. The spectrum would be expected to show signals for the quaternary aromatic carbons, the protonated aromatic carbons, the carbinol carbon (C-OH), the carbons of the pyrrolidine ring, the benzylic carbon, and the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aromatic)~159.0
C (Aromatic)~130.5
CH (Aromatic)~129.5
CH (Aromatic)~114.0
CH-OH (Pyrrolidine)~70.0
CH₂ (Benzyl)~60.0
CH₂ (Pyrrolidine)~58.0
CH₂ (Pyrrolidine)~54.0
OCH₃~55.0
CH₂ (Pyrrolidine)~35.0

Note: This table is based on predicted values and data from analogous structures. nih.gov Specific experimental data for the target compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and piece together the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish connectivity within the pyrrolidine ring and confirm through-bond neighbor relationships. google.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing definitive C-H attachments. google.com This would link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the benzylic protons to the quaternary carbon of the aromatic ring, thus confirming the attachment of the benzyl (B1604629) group to the pyrrolidine nitrogen. google.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₂H₁₇NO₂. Analysis of related compounds in the literature frequently employs HRMS to confirm the elemental composition of newly synthesized molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of this compound and to study its fragmentation pattern. The mass spectrometer would detect the protonated molecule [M+H]⁺, and by inducing fragmentation, a characteristic pattern of daughter ions would be produced. A prominent fragment would likely arise from the cleavage of the benzylic C-N bond, generating a stable methoxybenzyl cation. The use of LC-MS for the analysis of related chemical compounds is a standard method for their identification and characterization in complex mixtures.

Despite the established utility of these analytical methods, a specific and detailed public record of their application to this compound could not be located for this article.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features. The presence of a hydroxyl (-OH) group, a tertiary amine (C-N), an ether (C-O-C), and an aromatic ring are all identifiable through this method.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is typically due to intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol would likely appear in the 1000-1200 cm⁻¹ region.

The tertiary amine within the pyrrolidine ring will give rise to C-N stretching vibrations, which are typically observed in the 1020-1250 cm⁻¹ range. These peaks can sometimes be difficult to distinguish due to overlap with other absorptions in the fingerprint region.

The methoxybenzyl moiety introduces several characteristic peaks. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the 1250-1000 cm⁻¹ region. Specifically, the aryl alkyl ether would show an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. Furthermore, the aromatic ring will display C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Alcohol (O-H)3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2960Stretching
Aromatic C=C1450-1600Stretching
Ether (Aryl-O-CH₂)1230-1270 (asymmetric)Stretching
Ether (Aryl-O-CH₂)1020-1075 (symmetric)Stretching
Tertiary Amine (C-N)1020-1250Stretching
Secondary Alcohol (C-O)1000-1200Stretching
Table 1. Predicted Infrared (IR) Spectroscopy Data for this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact solid-state structure. This includes the puckering of the pyrrolidine ring, which can adopt various conformations such as envelope or twisted forms. nih.gov The orientation of the bulky 4-methoxybenzyl group relative to the pyrrolidine ring would also be precisely determined.

A key aspect of this compound is its chirality, with a stereocenter at the C3 position of the pyrrolidine ring. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. purechemistry.orgnih.gov By analyzing the anomalous dispersion effects of the X-rays, the absolute spatial arrangement of the atoms (R or S configuration) can be unambiguously assigned. researchgate.netiucr.org This is of particular importance in pharmaceutical and biological contexts, where the different enantiomers of a chiral molecule can exhibit vastly different activities.

The crystallographic data would be presented in a table summarizing key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Crystallographic ParameterDescription
Crystal SystemDescribes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (Dx)The theoretical density of the crystal.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)Define the conformation of the molecule.
Flack ParameterA value used to determine the absolute configuration of a chiral crystal structure. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure.
Table 2. Typical Data Obtained from X-ray Crystallography for a Molecular Crystal. The values for this compound would be determined experimentally.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the chirality of a molecule. saschirality.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotation is the most traditional chiroptical technique. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property. For this compound, a non-zero optical rotation value would confirm the presence of a single enantiomer or an excess of one enantiomer. The sign of the rotation (+ for dextrorotatory or - for levorotatory) distinguishes the two enantiomers.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org A CD spectrum is a plot of this differential absorption versus wavelength. This technique is particularly useful for studying chiral molecules that contain a chromophore (a light-absorbing group) in the vicinity of the stereocenter. In this compound, the 4-methoxybenzyl group serves as a chromophore.

The CD spectrum would provide information that is complementary to that from optical rotation. The shape and sign of the Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, it is often possible to determine the absolute configuration of the chiral center. saschirality.org This provides an alternative to X-ray crystallography, especially when suitable single crystals cannot be grown.

TechniqueParameter MeasuredInformation Obtained
Optical RotationSpecific Rotation [α]Confirms chirality, distinguishes between enantiomers (+/-).
Circular Dichroism (CD)Differential Absorption (Δε)Characterizes chiral chromophores, can be used to determine absolute configuration by comparison with theoretical calculations.
Table 3. Chiroptical Spectroscopy Data for Characterizing this compound.

Computational and Theoretical Investigations of 1 4 Methoxybenzyl Pyrrolidin 3 Ol and Its Analogues

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of 1-(4-Methoxybenzyl)pyrrolidin-3-ol and its analogues. The pyrrolidine (B122466) ring, a core component of this compound, is known to adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.govacs.org The specific pucker of the ring is influenced by the nature and orientation of its substituents. nih.govacs.org

For instance, in substituted prolines, which share the pyrrolidine ring, the electronegativity of a substituent at the 4-position can dictate the puckering mode. A cis-substituent with high electronegativity tends to favor an endo pucker, while a trans-substituent promotes an exo pucker. nih.govacs.org Conversely, sterically demanding groups, like a tert-butyl group, strongly prefer a pseudoequatorial orientation, which in turn locks the ring into a specific conformation. nih.govacs.org In the case of this compound, the hydroxyl group at the 3-position and the 4-methoxybenzyl group at the nitrogen atom will significantly influence the conformational landscape of the pyrrolidine ring.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to determine the relative energies of different conformers and identify the most stable structures. These models can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed picture of the molecule's geometry.

Electronic Structure Determination via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like this compound. DFT calculations can provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. researchgate.netdntb.gov.ua

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. niscpr.res.inepstem.net These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, and the nitrogen atom, indicating these are sites prone to electrophilic attack.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, can be used to predict various spectroscopic parameters for this compound. This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netepstem.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts. researchgate.net By comparing the theoretically predicted spectra with experimental data, researchers can confirm the structure and conformation of the synthesized compound. researchgate.netepstem.net

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the stretching and bending of chemical bonds within the molecule. epstem.net These predicted IR spectra can be compared with experimental IR spectra to aid in the structural elucidation of the compound. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. epstem.net

In Silico Ligand-Biomacromolecule Interaction Modeling

The potential biological activity of this compound can be explored through in silico modeling of its interactions with biomacromolecules, such as enzymes.

Molecular Docking Simulations with Enzyme Active Sites (e.g., α-glucosidase)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound and its analogues, docking studies can be performed with enzymes like α-glucosidase, a key target in the management of type 2 diabetes. nih.gov

The process involves generating a three-dimensional model of the ligand and the target enzyme's active site. The ligand is then "docked" into the active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

Analysis of Binding Poses and Predicted Intermolecular Interactions

The results of molecular docking simulations provide valuable insights into how a ligand might bind to its target. nih.gov By analyzing the top-ranked binding poses, researchers can identify key intermolecular interactions, such as:

Hydrogen bonds: These can form between the hydroxyl and amine groups of the pyrrolidine derivative and amino acid residues in the enzyme's active site.

Hydrophobic interactions: The benzyl (B1604629) and methoxy groups can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic ring of the methoxybenzyl group can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. acs.org

Cation-π interactions: The pyrrolidine nitrogen, if protonated, could interact with aromatic residues. pharmablock.com

Understanding these interactions can help explain the observed inhibitory activity and guide the design of more potent analogues. For example, docking studies of other pyrrolidine derivatives with α-glucosidase have shown that interactions with key residues in the active site are crucial for high potency. nih.gov

Development of Computational Models for Pyrrolidine Reactivity and Selectivity

Computational models can be developed to predict the reactivity and selectivity of reactions involving the pyrrolidine scaffold. These models can help in optimizing synthetic routes and understanding reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrrolidine derivatives with their biological activity. nih.gov These models use molecular descriptors, which can be calculated using computational methods, to predict the activity of new, unsynthesized compounds. nih.gov

Furthermore, computational studies can elucidate the mechanisms of reactions involving pyrrolidines. For example, theoretical investigations can be used to study the transition states of reactions, providing insights into the factors that control stereoselectivity and regioselectivity. researchgate.netacs.org This knowledge is essential for the rational design of synthetic strategies to produce specific isomers of substituted pyrrolidines.

Mechanistic Investigations of Reactions Involving 1 4 Methoxybenzyl Pyrrolidin 3 Ol

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for molecules like 1-(4-methoxybenzyl)pyrrolidin-3-ol often involves a combination of experimental and theoretical approaches. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems, particularly those involving substituted pyrrolidines and related heterocyclic structures.

One common transformation involving pyrrolidine (B122466) derivatives is their reaction with electrophiles and nucleophiles. For instance, the reaction of a related compound, 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, with 4-methoxybenzylamine (B45378) has been investigated. beilstein-journals.org This reaction proceeds through a proposed multi-step pathway. It is suggested that the initial step involves the formation of an iminium intermediate, which then undergoes further transformations. beilstein-journals.org Applying this to this compound, a similar reaction with an electrophile would likely proceed via activation of the hydroxyl group or reaction at the nitrogen atom, depending on the conditions.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in mapping out potential energy surfaces and identifying transition states. For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives, DFT calculations have been employed to propose a detailed reaction mechanism. beilstein-journals.orgnih.gov These studies reveal that the reaction proceeds through a series of intermediates and transition states, with the calculations helping to identify the most energetically favorable pathway. nih.gov For example, in the reaction of a 3-pyrroline-2-one with methylamine (B109427), the transition state for the initial nucleophilic attack and subsequent cyclization can be modeled to understand the stereochemical outcome of the reaction. nih.gov

Furthermore, in [3+2] cycloaddition reactions to form densely substituted pyrrolidines, DFT calculations have been used to explain the observed regio- and diastereoselectivities. acs.org These studies highlight the asynchronous nature of the bond-forming processes in the transition state, where the formation of one new carbon-carbon bond is more advanced than the other. acs.org Such insights are critical for predicting and controlling the stereochemistry of reactions involving the formation of the pyrrolidine ring of this compound.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates, offering further evidence for a proposed reaction mechanism. The rate of a reaction can be influenced by various factors, including reactant concentrations, temperature, and the presence of a catalyst. While specific kinetic data for reactions of this compound are scarce, general principles from related systems can be applied.

For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, it was found that the reaction of a 2-pyrrolidinone (B116388) derivative with 4-methoxybenzylamine in glacial acetic acid resulted in a low yield, suggesting that the protonation of the amine decreased its nucleophilicity. beilstein-journals.org Changing the solvent to DMF and increasing the temperature significantly improved the yield, indicating that the reaction does not require an acidic medium and is sensitive to the reaction conditions. beilstein-journals.org This highlights the importance of kinetic optimization in synthetic protocols.

DFT calculations can also provide insights into the kinetics of a reaction by determining the activation energies (ΔG‡) for each step in the proposed pathway. nih.gov A higher activation energy corresponds to a slower reaction step, allowing for the identification of the rate-determining step. In the computationally studied reaction of a 3-pyrroline-2-one with methylamine, the potential energy surface revealed the relative energy barriers for different pathways, showing that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. nih.govbeilstein-journals.org

Catalytic Effects on Reaction Mechanisms and Selectivity

Catalysts play a pivotal role in modern organic synthesis by accelerating reactions and controlling their selectivity. The mechanism of a catalyzed reaction is often fundamentally different from the uncatalyzed pathway, proceeding through lower energy transition states.

In the context of pyrrolidine synthesis, various catalytic systems have been employed. For example, the asymmetric synthesis of pyrrolidine-based organocatalysts often involves transition metal catalysts or organocatalysts themselves. mdpi.com Prolinamide organocatalysts, which share the pyrrolidine core with this compound, have been used to mediate enantioselective aldol (B89426) reactions. The proposed transition state models for these reactions often involve a network of hydrogen bonding interactions that organize the substrates and lead to high stereoselectivity. mdpi.com

Palladium-catalyzed reactions are also common for the functionalization of heterocyclic compounds. Mechanistic studies of palladium-catalyzed asymmetric hydrogenation of pyrimidines, for instance, indicate a pathway involving the hydrogenation of a C=N bond, followed by acid-catalyzed isomerization and further hydrogenation. researchgate.net Such a pathway could be envisioned for the reduction of a derivative of this compound, where a catalyst could facilitate hydride transfer.

The use of silver carbonate as a catalyst in the [3+2] cycloaddition of azomethine ylides with N-tert-butanesulfinylazadienes has been shown to be effective in producing densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org Computational studies on this system have helped to rationalize the role of the catalyst and the sulfinyl group in controlling the stereochemical outcome. acs.org

Computational Verification of Proposed Reaction Mechanisms

As highlighted in the preceding sections, computational chemistry, particularly DFT, is a powerful tool for verifying and refining proposed reaction mechanisms. These theoretical studies can provide detailed information about the structures of intermediates and transition states, as well as the energetics of the entire reaction pathway.

In the study of the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were instrumental in proposing a plausible reaction mechanism. beilstein-journals.orgnih.gov The calculations not only supported the experimental observations but also provided a molecular-level understanding of the reaction, including the tautomerization of intermediates and the role of the solvent. nih.gov The computed potential energy surface for the reaction of a 3-pyrroline-2-one derivative with methylamine illustrated the lowest energy pathway, confirming that the reaction is under kinetic control. nih.govbeilstein-journals.org

Similarly, for the iridium-catalyzed reductive [3+2] cycloaddition to form pyrrolidines, DFT computations were used to elucidate the origin of the high regio- and diastereoselectivities. nih.gov The activation strain model combined with energy decomposition analysis revealed that the selectivity is determined by a delicate balance between strain and interaction energies in the transition state. nih.gov These computational insights are invaluable for understanding and predicting the outcomes of complex chemical reactions.

The table below presents hypothetical activation energies for key steps in a reaction involving a pyrrolidine derivative, illustrating the type of data that can be obtained from computational studies to support a proposed mechanism.

Reaction StepReactantsTransition StateProductActivation Energy (ΔG‡) (kcal/mol)
Nucleophilic AttackPyrrolidinone + AmineTS1Intermediate 115.2
CyclizationIntermediate 1TS2Intermediate 210.5
DehydrationIntermediate 2TS3Final Product22.1

This table is illustrative and based on data from related systems. The values are not specific to this compound.

Advanced Research Directions and Future Perspectives for 1 4 Methoxybenzyl Pyrrolidin 3 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

One promising strategy is the "borrowing hydrogen" (BH) methodology. This approach, often catalyzed by iridium(III) complexes, enables the direct synthesis of 3-pyrrolidinols from acyclic precursors like 1,2,4-butanetriol (B146131) and primary amines. researchgate.net The process involves a sequence of catalytic dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation using the "borrowed" hydrogen. researchgate.net This method is highly atom-efficient, as water is the only byproduct. Research has demonstrated the successful synthesis of 3-pyrrolidinol (B147423) derivatives with good yields using this technique. researchgate.net Adapting this methodology for the large-scale synthesis of 1-(4-methoxybenzyl)pyrrolidin-3-ol by using 4-methoxybenzylamine (B45378) as the amine source represents a significant step toward a more sustainable manufacturing process.

Key advantages of the borrowing hydrogen methodology include:

Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

Reduced Waste: Primarily generates water as a byproduct.

Catalytic Nature: Utilizes a catalyst that can be used in small amounts and potentially recycled.

Catalyst SystemPrecursorsProductReported YieldReference
[Ir(Cp*)Cl2]2 / KOH1,2,4-Butanetriol, Benzylamine1-Benzylpyrrolidin-3-ol80% researchgate.net

This table showcases results for a model reaction, highlighting the potential for application in the synthesis of the title compound.

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the this compound scaffold offers opportunities for novel chemical transformations. The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, and developing new ways to functionalize it is of great interest.

One such avenue is the use of 1,3-dipolar cycloaddition reactions to construct the pyrrolidine core with high stereocontrol. For instance, the boric acid-catalyzed reaction of an N-benzylazomethine ylide with an electron-deficient alkene can efficiently generate highly substituted pyrrolidines. rsc.org This strategy allows for the introduction of diverse substituents at multiple positions on the ring in a single step, providing rapid access to libraries of complex analogues. Exploring the diastereoselectivity of such cycloadditions with precursors related to this compound could unlock new chemical space.

Furthermore, the 4-methoxybenzyl (PMB) group, while often used as a protecting group for the nitrogen atom, can also participate in or direct chemical reactions. clockss.org The electron-rich nature of the PMB ring could be exploited in electrophilic aromatic substitution reactions or cyclization-based transformations to build more complex, fused heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. These technologies are particularly well-suited for optimizing reaction conditions and for the rapid synthesis of compound libraries.

Automated synthesis platforms, utilizing robotic liquid handlers and miniaturized reactors, can perform thousands of reactions on a nanoscale. nih.gov This allows for high-throughput screening of catalysts, solvents, and reaction parameters to quickly identify optimal conditions for the synthesis of this compound and its derivatives. nih.gov For example, an automated system could be employed to explore the scope of the borrowing hydrogen methodology discussed earlier, rapidly testing a wide array of amines and catalysts. beilstein-journals.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scale-up. beilstein-journals.org The synthesis of pyrrolidine derivatives could be adapted to a flow process, potentially enabling a more efficient and continuous production method.

TechnologyKey AdvantagesApplication to Pyrrolidine Synthesis
Automated Synthesis High-throughput screening, miniaturization, rapid optimization. nih.govRapidly identifying optimal catalysts and conditions for synthesis. nih.gov
Flow Chemistry Enhanced safety, precise process control, scalability. beilstein-journals.orgDeveloping continuous manufacturing processes for higher efficiency. beilstein-journals.org

Design and Synthesis of Advanced Analogues for Specific Research Probes

This compound is an ideal starting point for the design and synthesis of advanced analogues to be used as chemical probes in biological research. By modifying the core structure, researchers can create molecules tailored to interact with specific biological targets.

For example, the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has been reported, where the core pyrrolidone structure is appended with various heterocyclic moieties like oxadiazoles (B1248032) and triazoles. researchgate.net These modifications aim to explore new structure-activity relationships, with some analogues showing moderate antibacterial and antioxidant activities. researchgate.net A similar strategy could be applied to this compound, using the hydroxyl group as a handle for introducing a wide range of functional groups through esterification or etherification.

Another advanced application is the incorporation of this scaffold into more complex natural product frameworks. For instance, a derivative containing a 3-O-(4-methoxybenzyl) group has been synthesized as a protected form of an N,N-dimethyl-L-pyrrolosamine residue, a component of the potent antiproliferative agents, the lomaiviticins. researchgate.net This demonstrates the value of the PMB-protected pyrrolidinol structure as a key building block in the total synthesis of complex bioactive molecules.

Predictive Modeling and Computational Chemistry in Guiding Future Synthetic Endeavors

Computational chemistry and predictive modeling are becoming indispensable tools in modern organic synthesis. These approaches can significantly reduce the amount of empirical experimentation required by providing insights into reaction mechanisms, predicting reaction outcomes, and guiding the design of new molecules.

For the synthesis of this compound and its analogues, predictive modeling workflows can be applied to streamline reaction optimization. rsc.org By analyzing various reaction parameters and substrate properties, statistical models can forecast the probability of a successful reaction, helping chemists to prioritize experiments and avoid unpromising synthetic routes. rsc.org

Furthermore, computational methods such as Density Functional Theory (DFT) can be used to:

Elucidate the detailed mechanism of catalytic cycles, such as the borrowing hydrogen reaction.

Predict the stereochemical outcome of reactions like the 1,3-dipolar cycloaddition.

Model the interaction of designed analogues with their putative biological targets, aiding in the rational design of more potent and selective research probes.

By integrating these computational tools, future synthetic efforts can be more targeted and efficient, accelerating the discovery and development of novel compounds based on the this compound scaffold.

Q & A

Q. Table 1. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
DMF, K2_2CO3_3, 80°C6895
THF, Cs2_2CO3_3, 60°C4588

Q. Table 2. Receptor Binding Affinity

TargetKi_i (nM)Assay SystemReference
5-HT1A_{1A}50 ± 5HEK293 membranes
α1_1-Adrenergic>1000Rat cortex homogenate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.